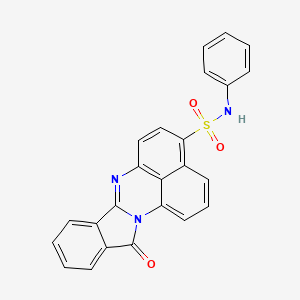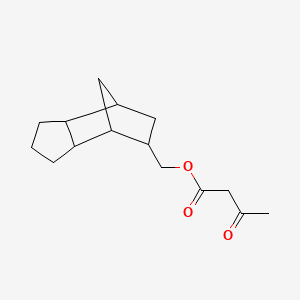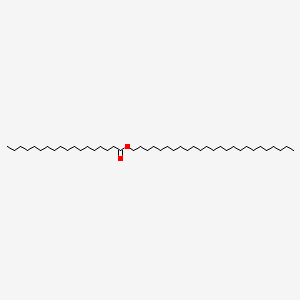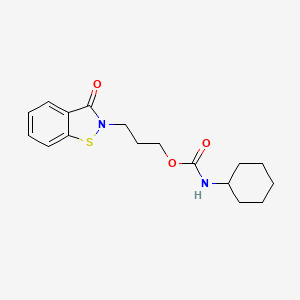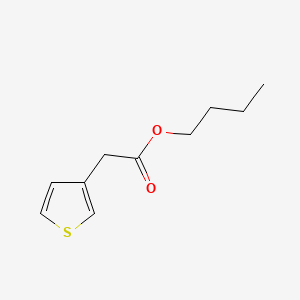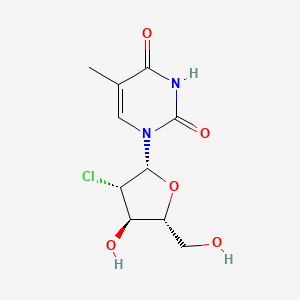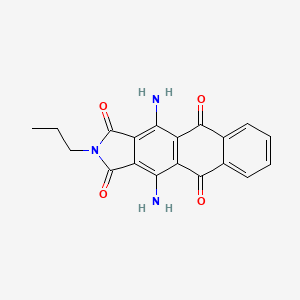
Einecs 298-282-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compound with hydroxylamine (1:1), typically involves the reaction of octanoic acid with hydroxylamine. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions as in the laboratory. The process involves the use of large reactors, precise control of reaction parameters, and purification steps to obtain the final product with high purity. The industrial production methods are designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Octanoic acid, compound with hydroxylamine (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Octanoic acid, compound with hydroxylamine (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of octanoic acid, compound with hydroxylamine (1:1), involves its interaction with specific molecular targets. The hydroxylamine group can form bonds with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid: A fatty acid with similar chemical properties but without the hydroxylamine group.
Hydroxylamine: A compound with a similar functional group but different chemical structure and properties.
Uniqueness
Octanoic acid, compound with hydroxylamine (1:1), is unique due to the presence of both octanoic acid and hydroxylamine in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
93803-08-8 |
|---|---|
Molekularformel |
C8H19NO3 |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
hydroxylamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.H3NO/c1-2-3-4-5-6-7-8(9)10;1-2/h2-7H2,1H3,(H,9,10);2H,1H2 |
InChI-Schlüssel |
JZEZSSRLXAUFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




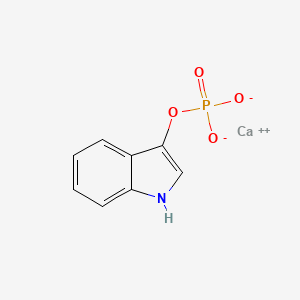
![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
